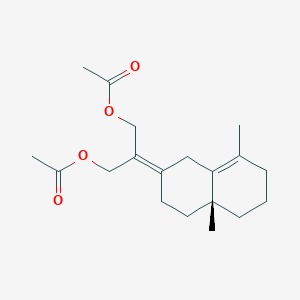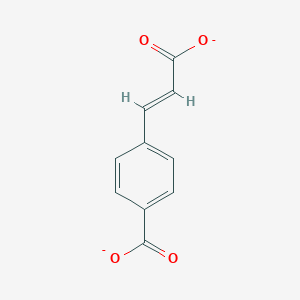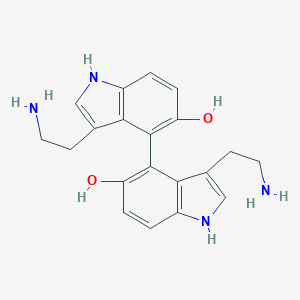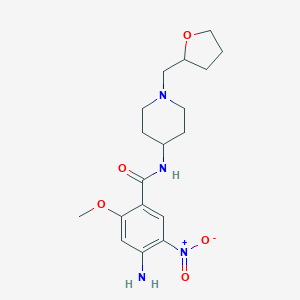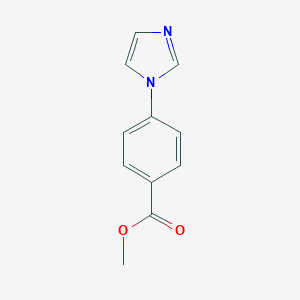![molecular formula C12H16O3 B034402 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid CAS No. 104483-03-6](/img/structure/B34402.png)
2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid
Overview
Description
Hydroxy(4-isobutylphenyl)acetic acid is a compound that belongs to the class of carboxylic acids It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(4-isobutylphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-isobutylphenylacetic acid. This reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to introduce the hydroxyl group into the 4-isobutylphenylacetic acid molecule.
Industrial Production Methods
Industrial production of Hydroxy(4-isobutylphenyl)acetic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(4-isobutylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 4-isobutylphenylacetic acid or 4-isobutylbenzaldehyde.
Reduction: Formation of 4-isobutylphenylethanol.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Hydroxy(4-isobutylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Hydroxy(4-isobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit the cyclooxygenase (COX) enzymes, similar to ibuprofen, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Hydroxy(4-isobutylphenyl)acetic acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds share a similar structure, but Hydroxy(4-isobutylphenyl)acetic acid has an additional hydroxyl group, which may confer different pharmacological properties.
Phenylacetic acid: A simpler structure lacking the isobutyl and hydroxyl groups, used as a precursor in organic synthesis.
2-Phenylpropionic acid: Another structurally related compound with different substituents on the aromatic ring.
Hydroxy(4-isobutylphenyl)acetic acid is unique due to its specific structural features, which may result in distinct biological activities and applications compared to its analogs.
Properties
CAS No. |
104483-03-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
JXPAIKLCYWSQED-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
Synonyms |
Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

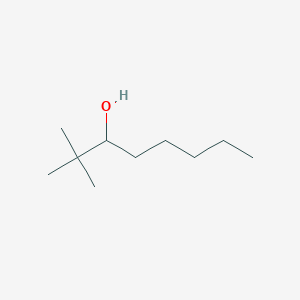
![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)

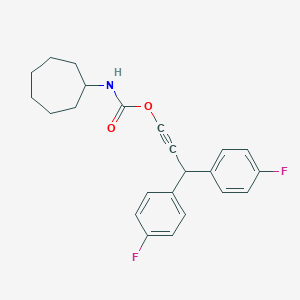
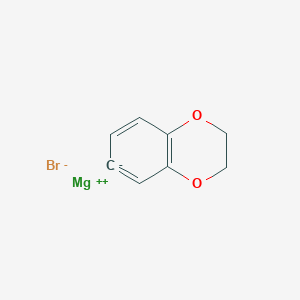
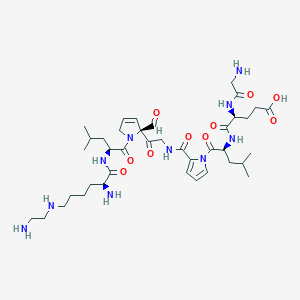

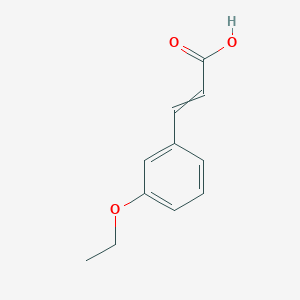
![2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B34335.png)
